3-(benzenesulfonyl)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)propanamide
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Overview
Description
3-(benzenesulfonyl)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)propanamide is a complex organic compound featuring a benzenesulfonyl group, a furan ring, and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)propanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as acetonitrile or cyclohexane and may involve catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form diketone derivatives.
Reduction: The benzenesulfonyl group can be reduced to a benzyl group under specific conditions.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can yield diketone derivatives, while reduction of the benzenesulfonyl group can produce benzyl derivatives .
Scientific Research Applications
3-(benzenesulfonyl)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)propanamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The furan rings may also participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
BENZYL-(4-(4-CHLORO-BENZENESULFONYL)-2-FURAN-2-YL-OXAZOL-5-YL)-AMINE: Similar structure but contains an oxazole ring instead of a hydroxyethyl group.
5-BENZENESULFONYL-FURAN-2-CARBALDEHYDE: Contains a benzenesulfonyl group and a furan ring but lacks the hydroxyethyl group.
Uniqueness
3-(benzenesulfonyl)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)propanamide is unique due to the presence of both the benzenesulfonyl and hydroxyethyl groups, which confer distinct chemical properties and potential biological activities .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6S/c21-15(16-8-9-18(26-16)17-7-4-11-25-17)13-20-19(22)10-12-27(23,24)14-5-2-1-3-6-14/h1-9,11,15,21H,10,12-13H2,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYXZEKTUZOILP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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